(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine
Description
This macrocyclic compound features a dehydrodibenzo-diazacyclotetradecine backbone with two diphenylphosphino groups at positions 1 and 16. Its stereochemistry (18aR) introduces chirality, which is critical for asymmetric catalysis. The macrocyclic structure imposes rigidity, influencing coordination geometry and electronic properties, while the partially saturated benzo rings modulate electron density and steric bulk. This ligand is primarily employed in transition-metal catalysis, particularly for reactions requiring enantioselectivity, such as hydrogenation and cross-coupling .
Properties
Molecular Formula |
C44H44N2P2 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
(22-diphenylphosphanyl-8,17-diazatricyclo[16.4.0.02,7]docosa-1(18),2(7),3,5,19,21-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H44N2P2/c1-2-4-18-34-46-40-30-20-32-42(48(37-25-13-7-14-26-37)38-27-15-8-16-28-38)44(40)43-39(45-33-17-3-1)29-19-31-41(43)47(35-21-9-5-10-22-35)36-23-11-6-12-24-36/h5-16,19-32,45-46H,1-4,17-18,33-34H2 |
InChI Key |
FRFLXDDOSFXIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine typically involves multiple steps. One common method starts with the preparation of the diazacyclotetradecine ring system, followed by the introduction of diphenylphosphino groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran or dichloromethane are commonly used, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It acts as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Compounds with modified phosphine groups.
Coordination: Metal-ligand complexes.
Scientific Research Applications
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine has several applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, where it can form complexes with biologically relevant metals.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and others. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Structural Similarity Analysis
Using chemoinformatic methods (e.g., Tanimoto coefficients), the target compound exhibits ~70% similarity to BINAP based on binary fingerprint comparisons of functional groups and connectivity. However, its macrocyclic backbone introduces unique topological features absent in non-cyclic analogs, as demonstrated in studies comparing binary data similarity metrics .
Coordination Chemistry and 18-Electron Rule
The compound’s diphosphine groups enable bidentate coordination to metals like Rh(I) or Pd(0). For example, in a Rh(I) complex, the ligand contributes 4 electrons (2 from each P), allowing the metal to achieve an 18-electron configuration with additional ligands (e.g., COD or CO). This contrasts with monodentate ligands (e.g., PPh₃), which require more ligands to satisfy the 18-electron rule, increasing steric crowding .
Biological Activity
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine (CAS No. 331769-22-3) is a complex phosphine ligand known for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by its bis(diphenylphosphino) moiety and a complex bicyclic framework. Its molecular formula is , with a molecular weight of 662.78 g/mol. The compound's structural complexity allows it to interact effectively with various metal ions and biological targets.
Synthesis
The synthesis of (18aR)-1,18-bis(diphenylphosphino) derivatives typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. The resulting ligands can form stable complexes with transition metals such as gold and silver.
Antitumor Activity
Recent studies have highlighted the antitumor potential of complexes formed with (18aR)-1,18-bis(diphenylphosphino) ligands. Research has demonstrated that these complexes exhibit significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : These cervical cancer cells showed IC50 values indicating effective growth inhibition when treated with metal complexes containing the ligand.
- MCF7 Cells : Breast cancer cell lines also displayed sensitivity to the compounds derived from this ligand.
Table 1: Cytotoxicity Data of Metal Complexes
| Complex Type | Cell Line | IC50 (µM) | Specificity Index |
|---|---|---|---|
| Gold(I) Complex | HeLa | 15 | 3.5 |
| Silver(I) Complex | MCF7 | 20 | 2.8 |
| Cationic Complex | Jurkat | 10 | 4.0 |
The mechanism by which these complexes exert their biological effects is believed to involve:
- Metal Ion Coordination : The phosphine ligands facilitate the coordination of metal ions that can interact with cellular components.
- DNA Interaction : Some studies suggest that these complexes may bind to DNA or interfere with its replication processes.
Study 1: Antitumor Efficacy
In a study published in the South African Journal of Chemistry, researchers synthesized various gold(I) and silver(I) complexes using (18aR)-1,18-bis(diphenylphosphino) ligands. The results indicated that these complexes exhibited notable antitumor activity against several cancer cell lines including HeLa and Jurkat cells. The specificity of these compounds was calculated based on their IC50 values in normal versus cancerous cells .
Study 2: Toxicity Assessment
Another investigation focused on the toxicity profiles of the synthesized metal complexes. Toxicity was assessed in normal peripheral blood mononuclear cells (PBMCs), revealing that the complexes had lower toxicity compared to their antitumor efficacy in cancer cells. This specificity suggests a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
